1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring, along with a carboxylic acid ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 2-fluoroethylamine with ethyl 3-oxopyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then exert its effects on target proteins or pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl fluoroacetate: Similar in structure but lacks the pyrazole ring.
Ethyl 2-fluorobenzoate: Contains a benzene ring instead of a pyrazole ring.
Ethyl 2-fluoroacetoacetate: Contains a keto group instead of a carboxylic acid ester.
Uniqueness
1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to the presence of both the fluoroethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 1198437-43-2) is an organic compound belonging to the pyrazole class, characterized by its unique fluoroethyl substituent and carboxylic acid ethyl ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₁FN₂O₂
- Molar Mass : 186.18 g/mol
Synthesis
The synthesis typically involves the reaction of 2-fluoroethylamine with ethyl 3-oxopyrazole-4-carboxylate in the presence of a base such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions. This method allows for the production of high yields and purity, essential for biological testing .
The biological activity of this compound is attributed to its structural components:
- Fluoroethyl Group : Enhances membrane permeability, facilitating cellular uptake.
- Pyrazole Ring : Interacts with various enzymes and receptors, potentially modulating biochemical pathways.
- Ester Group : Undergoes hydrolysis to release the active carboxylic acid, which may exert pharmacological effects on target proteins .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar pyrazole structures have shown efficacy against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents can enhance this activity .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vivo studies using carrageenan-induced paw edema models revealed that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to standard treatments like ibuprofen .
Anticancer Properties
Emerging evidence suggests that this compound may have anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . For example, related compounds have been noted to inhibit cell proliferation in breast cancer cell lines (MCF-7) at sub-micromolar concentrations .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including:
These studies highlight the versatility and therapeutic potential of pyrazole compounds, including this compound.
Properties
IUPAC Name |
ethyl 1-(2-fluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVXUSNDWNYBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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